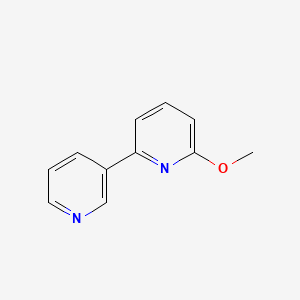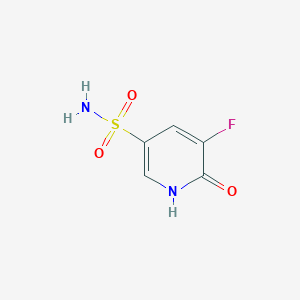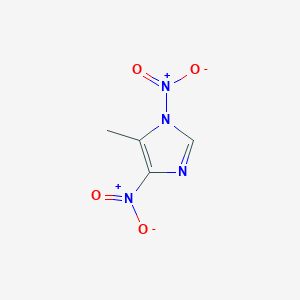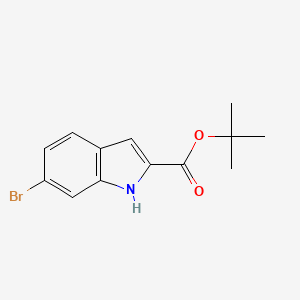![molecular formula C14H7F6NO4S B6602396 2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene CAS No. 2191556-43-9](/img/structure/B6602396.png)
2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene (TFMB) is an important organic compound with a wide range of applications in the field of organic chemistry. It is a colorless crystalline solid with a melting point of 68°C and a boiling point of 179°C. TFMB is a highly reactive compound and is used in a variety of synthetic reactions. It is also used as a catalyst in the synthesis of other organic compounds.
Mechanism of Action
2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene is a highly reactive compound and is used in a variety of synthetic reactions. The mechanism of action of 2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene is based on its ability to act as a nucleophile. In a nucleophilic substitution reaction, the 2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene molecule acts as a nucleophile, attacking the electrophilic center of the substrate molecule. This results in the formation of a new bond between the 2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene molecule and the substrate molecule, resulting in the desired product.
Biochemical and Physiological Effects
2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene is a highly reactive compound and is useful in a variety of synthetic reactions. Its advantages include its relatively low cost and its availability in a variety of forms, including solid, liquid, and gas. Its major limitation is its reactivity and its tendency to react with other compounds in the reaction mixture.
Future Directions
The use of 2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene in synthetic reactions is expected to continue to increase in the future. In particular, it is expected to be used in the synthesis of more complex organic compounds and polymers. Additionally, its use in the synthesis of pharmaceuticals and other drugs is expected to increase. As its use increases, further research into the mechanism of action and the potential adverse effects of 2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene is expected to be conducted. Finally, it is expected that new methods for the synthesis of 2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene will be developed, allowing for more efficient and cost-effective production.
Synthesis Methods
2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene is synthesized by a variety of methods. The most common method is the reaction of 4-trifluoromethylbenzenesulfonyl chloride (2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzeneSC) and 2-nitrobenzene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction, producing the desired product. The reaction is typically carried out at room temperature, although higher temperatures can be used to increase the reaction rate.
Scientific Research Applications
2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as well as in the synthesis of pharmaceuticals and other drugs. In addition, 2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene has been used in the synthesis of polymers, such as polyurethanes. It has also been used in the synthesis of dyes, pigments, and other materials.
properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO4S/c15-13(16,17)8-1-4-10(5-2-8)26(24,25)12-6-3-9(14(18,19)20)7-11(12)21(22)23/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPODMJKDWYPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)

![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)

![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)


![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)


